molecular formula C33H25OPS B12343609 Phosphine, [(1S)-2'-methoxy[1,1'-binaphthalen]-2-yl]diphenyl-

Phosphine, [(1S)-2'-methoxy[1,1'-binaphthalen]-2-yl]diphenyl-

Cat. No.: B12343609
M. Wt: 500.6 g/mol
InChI Key: YUFTZXHXTHDINZ-UHFFFAOYSA-N
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Description

Phosphine, [(1S)-2’-methoxy[1,1’-binaphthalen]-2-yl]diphenyl- is a chiral phosphine ligand known for its applications in asymmetric catalysis. This compound is characterized by its unique structure, which includes a binaphthyl backbone substituted with a methoxy group and two phenyl groups attached to the phosphorus atom. Its chiral nature makes it particularly valuable in enantioselective synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phosphine, [(1S)-2’-methoxy[1,1’-binaphthalen]-2-yl]diphenyl- typically involves the reaction of (1S)-2’-methoxy-1,1’-binaphthyl-2-yl lithium with chlorodiphenylphosphine. The reaction is carried out under inert conditions, usually in an anhydrous solvent such as tetrahydrofuran (THF), at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Phosphine, [(1S)-2’-methoxy[1,1’-binaphthalen]-2-yl]diphenyl- undergoes various types of chemical reactions, including:

    Oxidation: The phosphorus atom can be oxidized to form phosphine oxides.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

    Coordination: The compound can coordinate with transition metals to form complexes.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Substitution: Electrophilic reagents such as bromine or chloromethyl methyl ether can be used.

    Coordination: Transition metals like palladium, rhodium, and platinum are commonly used in coordination reactions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Substitution: Substituted phosphine derivatives.

    Coordination: Metal-phosphine complexes.

Scientific Research Applications

Phosphine, [(1S)-2’-methoxy[1,1’-binaphthalen]-2-yl]diphenyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in asymmetric catalysis, particularly in hydrogenation, hydroformylation, and cross-coupling reactions.

    Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals.

    Medicine: It plays a role in the development of chiral drugs and other therapeutic agents.

    Industry: The compound is used in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of Phosphine, [(1S)-2’-methoxy[1,1’-binaphthalen]-2-yl]diphenyl- primarily involves its role as a ligand in catalytic processes. The compound coordinates with transition metals to form active catalytic species. These species facilitate various chemical transformations by providing a chiral environment, which leads to the formation of enantioselective products. The molecular targets and pathways involved depend on the specific catalytic reaction being carried out.

Comparison with Similar Compounds

Phosphine, [(1S)-2’-methoxy[1,1’-binaphthalen]-2-yl]diphenyl- can be compared with other chiral phosphine ligands such as:

    ®-(+)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthalene (BINAP): Known for its high enantioselectivity in various catalytic reactions.

    (S)-(-)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthalene (S-BINAP): Similar to BINAP but with opposite chirality.

    ®-(+)-1,1’-Bi-2-naphthol (BINOL): Another chiral ligand used in asymmetric catalysis.

The uniqueness of Phosphine, [(1S)-2’-methoxy[1,1’-binaphthalen]-2-yl]diphenyl- lies in its specific substitution pattern, which can offer different steric and electronic properties compared to other chiral phosphine ligands.

Biological Activity

Phosphine compounds, particularly those with chiral characteristics, have garnered attention in medicinal chemistry due to their potential biological activities. One such compound, Phosphine, [(1S)-2'-methoxy[1,1'-binaphthalen]-2-yl]diphenyl- , has demonstrated promising properties in various biological contexts. This article explores the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity against cancer cells, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

  • Molecular Formula : C₃₃H₂₅OP
  • Molecular Weight : 468.53 g/mol
  • CAS Number : 134484-36-9

The structure comprises a diphenylphosphine moiety linked to a methoxy-substituted binaphthyl backbone, which contributes to its unique electronic and steric properties.

Cytotoxicity Against Cancer Cells

Recent studies have investigated the cytotoxic effects of phosphine derivatives on various cancer cell lines. The compound has shown significant activity against:

  • A2780 human ovarian carcinoma
  • A549 human lung carcinoma
  • K562 chronic myelogenous leukemia
  • HeLa (human cervix carcinoma)

In vitro assays revealed that the compound exhibits an IC₅₀ value ranging from 0.5 to 7.0 µM, indicating potent cytotoxicity compared to standard chemotherapeutics like cisplatin .

Selectivity Towards Cancer Cells

One of the notable features of this phosphine compound is its selectivity towards cancer cells over non-cancerous cells. For instance, it has been shown to preferentially inhibit cancer cell growth while sparing human umbilical vein endothelial cells (HUVEC), which are often used as a model for normal cell lines .

Study on Gold(I) Complexes

A study focused on gold(I) complexes containing phosphine ligands similar to [(1S)-2'-methoxy[1,1'-binaphthalen]-2-yl]diphenyl- reported that these complexes exhibited substantial cytotoxicity and stability in biologically relevant media. These findings suggest that the phosphine's structural features may enhance the biological efficacy of metal-based drugs .

Reactivity Studies

Another research highlighted the reactivity of phosphines in forming complexes with transition metals. The unique donor properties of phosphines like [(1S)-2'-methoxy[1,1'-binaphthalen]-2-yl]diphenyl- could be leveraged in designing novel metallodrugs with improved therapeutic profiles .

Summary of Biological Activities

Activity TypeObserved EffectReference
CytotoxicityIC₅₀ = 0.5–7.0 µM against various cancers
SelectivityPreferential inhibition of cancer cells over HUVEC
Reactivity with MetalsFormation of stable metal-phosphine complexes

Properties

Molecular Formula

C33H25OPS

Molecular Weight

500.6 g/mol

InChI

InChI=1S/C33H25OP.S/c1-34-30-22-20-24-12-8-10-18-28(24)32(30)33-29-19-11-9-13-25(29)21-23-31(33)35(26-14-4-2-5-15-26)27-16-6-3-7-17-27;/h2-23H,1H3;

InChI Key

YUFTZXHXTHDINZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)P(C5=CC=CC=C5)C6=CC=CC=C6.[S]

Origin of Product

United States

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